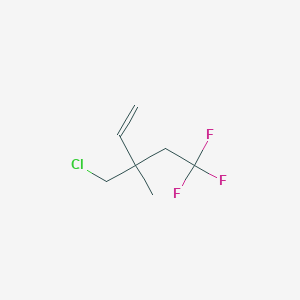

3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene

Description

3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene is a fluorinated alkene derivative with a chloromethyl group and a trifluoromethyl substituent on the third carbon of a pentene backbone. Its structure (CH₂=CH–C(CH₂Cl)(CH₃)–CF₃) combines halogenated and fluorinated groups, which confer unique electronic and steric properties. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and stability. Potential applications include use as a building block in pharmaceuticals, agrochemicals, or fluorinated materials, leveraging its dual functionality .

Properties

Molecular Formula |

C7H10ClF3 |

|---|---|

Molecular Weight |

186.60 g/mol |

IUPAC Name |

3-(chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene |

InChI |

InChI=1S/C7H10ClF3/c1-3-6(2,5-8)4-7(9,10)11/h3H,1,4-5H2,2H3 |

InChI Key |

UXOGLPMQVKSGTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(F)(F)F)(CCl)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the compound can undergo addition reactions with electrophiles such as halogens, hydrogen halides, and other reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Reagents such as bromine, hydrogen chloride, and hydrogen bromide are used. Reactions are often performed at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.

Addition Products: Halogenated alkanes and alkenes are common products.

Oxidation and Reduction Products: Various alcohols, ketones, and alkanes can be formed.

Scientific Research Applications

3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Pharmaceutical Research: It is investigated for its potential use in the synthesis of drug candidates, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5,5,5-trifluoro-3-methylpent-1-ene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and addition reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct properties are best understood through comparison with analogs differing in substituents or backbone structure. Below is a systematic analysis:

Substituent Effects on Reactivity and Stability

- Chloromethyl Group vs. Methylsulfonyl/Aminosulfonyl Groups: In , indole derivatives with small sulfonyl substituents (e.g., 5-O-methylsulfonyl) exhibited potent cytotoxicity, whereas bulkier groups reduced activity. By analogy, the chloromethyl group in the target compound may offer moderate reactivity in biological systems, though steric hindrance from the trifluoromethyl and methyl groups could limit interactions compared to smaller substituents .

- Trifluoromethyl Group vs. Non-Fluorinated Analogs: Fluorine’s electron-withdrawing nature stabilizes adjacent carbons and reduces electron density in the alkene. This contrasts with non-fluorinated alkenes (e.g., 3-methylpent-1-ene), which are more reactive toward electrophilic addition. The trifluoromethyl group also enhances thermal and oxidative stability, a trait observed in fluorinated diarylethenes (), which are valued in photochromic materials for their robustness .

Physical Properties

A hypothetical comparison of physical properties is outlined below, based on substituent trends:

| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | Stability to Oxidation |

|---|---|---|---|

| 3-Methylpent-1-ene | ~80 | Low | Low |

| 3-Chloromethyl-3-methylpent-1-ene | ~120 | Moderate | Moderate |

| 5,5,5-Trifluoro-3-methylpent-1-ene | ~90 | Low | High |

| Target Compound | ~110–130 | Moderate | High |

- Rationale: The chloromethyl group increases polarity and boiling point compared to non-halogenated analogs. The trifluoromethyl group reduces solubility in polar solvents due to its hydrophobicity but enhances oxidative stability, as seen in fluorinated cyclopentenes () .

Reactivity in Chemical Reactions

- Nucleophilic Substitution :

The chloromethyl group is prone to nucleophilic attack, similar to 3-(chloromethyl)-2-methylpyridine•HCl (), which is used as a reagent in organic synthesis. This reactivity enables derivatization into amines, thiols, or ethers . - Electrophilic Addition: The electron-deficient alkene (due to CF₃) is less reactive toward electrophiles like H₂O or HCl compared to non-fluorinated alkenes. This mirrors fluorinated diarylethenes, where electron-withdrawing groups stabilize photochromic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.